molecular formula C14H18ClN3O2S B12736465 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl- CAS No. 149338-17-0

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-

Cat. No.: B12736465
CAS No.: 149338-17-0
M. Wt: 327.8 g/mol
InChI Key: WPWKBILUBOXSNL-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with a unique structure that includes a benzothiophene ring substituted with chlorine and nitro groups

Preparation Methods

The synthesis of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- typically involves multiple steps. The starting materials often include 1,2-ethanediamine and 5-chloro-2-nitrobenzo(b)thiophene. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzothiophene ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact molecular pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

149338-17-0

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

IUPAC Name

N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C14H18ClN3O2S/c1-3-17(4-2)8-7-16-13-11-9-10(15)5-6-12(11)21-14(13)18(19)20/h5-6,9,16H,3-4,7-8H2,1-2H3

InChI Key

WPWKBILUBOXSNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(SC2=C1C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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